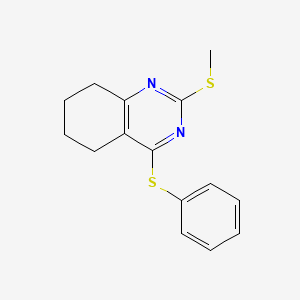

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is an organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of both methylsulfanyl and phenylsulfanyl groups attached to a tetrahydroquinazoline core. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzylamine with carbon disulfide and subsequent treatment with phenylsulfenyl chloride can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfur Centers

The methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups are susceptible to nucleophilic displacement under specific conditions.

Key Reactions:

-

Example : Treatment with sodium methanethiol (NaSCH₃) in DMF could replace the methylsulfanyl group with a methoxy or amino group.

Oxidation Reactions

The sulfide groups may undergo oxidation to sulfoxides or sulfones, depending on reagent strength.

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide (-SO-) | Room temperature, 6–12 h |

| KMnO₄ (acidic) | Sulfone (-SO₂-) | Reflux in H₂SO₄, 2–4 h |

Ring Functionalization

The tetrahydroquinazoline core can participate in hydrogenation, dehydrogenation, or electrophilic substitution.

Reactivity Insights:

-

Hydrogenation : The saturated 5,6,7,8-tetrahydro ring resists further reduction under mild conditions but may dehydrogenate to aromatic quinazoline under Pd/C catalysis .

-

Electrophilic Aromatic Substitution (EAS) : Limited due to electron-withdrawing sulfur substituents. Nitration or halogenation would require harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) .

Cleavage of Sulfur Linkages

Acidic or reductive cleavage of C–S bonds is feasible:

| Method | Reagents | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl/MeOH, 40°C | Cleavage of -SPh to phenol |

| Reductive Desulfurization | Raney Ni, H₂, ethanol | Removal of -SMe/-SPh groups |

-

Example : Prolonged HCl treatment in methanol cleaves phenylsulfanyl groups, yielding 4-hydroxy-tetrahydroquinazoline derivatives .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of sulfanyl groups in the structure may enhance the antibacterial activity due to their ability to interact with microbial cell membranes or enzymes involved in cell wall synthesis .

Case Study : A comparative study evaluated the antibacterial activity of several tetrahydroquinazoline derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The compound's unique structure allows for interaction with biological targets involved in cancer progression. Preliminary studies have suggested that tetrahydroquinazoline derivatives can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In one study focusing on related compounds, researchers found that specific derivatives significantly reduced cell viability in cancer cell lines at concentrations above 10 µM. This indicates a promising avenue for developing new anticancer therapies based on the tetrahydroquinazoline scaffold .

Synthesis and Characterization

The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Wirkmechanismus

The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Methylsulfanyl)-4-(phenylsulfanyl)quinazoline

- 2-(Methylsulfanyl)-4-(phenylsulfanyl)-6,7-dihydroquinazoline

- 2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinoline

Uniqueness

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both methylsulfanyl and phenylsulfanyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

2-(Methylsulfanyl)-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a compound with the molecular formula C15H16N2S2 and a molecular weight of 288.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula : C15H16N2S2

- Molecular Weight : 288.43 g/mol

- CAS Number : 7688669

- Structural Characteristics : The compound features a tetrahydroquinazoline core substituted with methylthio and phenylthio groups, which may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinazoline have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Research has highlighted the anticancer potential of tetrahydroquinazoline derivatives. In vitro studies demonstrated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines. For example, compounds with similar substituents have been tested for their ability to inhibit cell proliferation in breast and prostate cancer models . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Neuroprotective Effects

There is emerging evidence that tetrahydroquinazoline derivatives may possess neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress . This activity positions them as potential therapeutic agents for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various tetrahydroquinazoline derivatives, it was found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates a promising activity that warrants further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Anticancer Activity

A comparative analysis of several tetrahydroquinazolines indicated that those with phenylthio substitutions demonstrated enhanced cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting that this class of compounds could be developed into effective anticancer therapies .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4-phenylsulfanyl-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S2/c1-18-15-16-13-10-6-5-9-12(13)14(17-15)19-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVXWBMIIJYRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=N1)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.